molecular formula C11H14N2O4 B3019749 (Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate CAS No. 824414-42-8

(Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate

Cat. No.: B3019749
CAS No.: 824414-42-8
M. Wt: 238.243
InChI Key: LIMWWUOWJWMTRT-UHFFFAOYSA-N
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Description

(Z)-Ethyl 4-(2-Amino-2-(hydroxyimino)ethoxy)benzoate is a benzoate ester derivative intended for research and development purposes. The compound features a (Z)-configured hydroxyimino group adjacent to a primary amine on its ethoxy side chain, a molecular motif present in various synthetic intermediates for pharmacologically active compounds . Similar structures are frequently explored in medicinal chemistry as building blocks for heterocyclic compounds, such as benzimidazoles, which are privileged scaffolds in drug discovery due to their prevalence in top-selling pharmaceuticals . The Z-configuration of the oxime ether is a critical structural aspect that may influence the compound's reactivity, intermolecular hydrogen bonding capability, and ultimate biological activity . Researchers may utilize this chemical in the synthesis of novel molecules, as a standard in analytical method development, or for investigating structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 4-[(2Z)-2-amino-2-hydroxyiminoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-16-11(14)8-3-5-9(6-4-8)17-7-10(12)13-15/h3-6,15H,2,7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMWWUOWJWMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-hydroxybenzoate and 2-amino-2-(hydroxyimino)ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

The compound (Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate , also known as a derivative of benzoic acid, has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material sciences, supported by case studies and data tables.

Structure and Formula

  • Molecular Formula : C13_{13}H17_{17}N3_{3}O4_{4}
  • Molecular Weight : 277.29 g/mol

The compound contains a hydroxylamine functional group, which is significant for its reactivity and potential biological activity. The synthesis typically involves the reaction of an appropriate benzoic acid derivative with hydroxylamine under controlled conditions to yield the target compound.

Synthesis Method

The synthesis can be achieved through a multi-step process involving:

  • Formation of the hydroxylamine derivative.
  • Coupling with an ethyl ester of benzoic acid.
  • Purification through recrystallization or chromatography.

Medicinal Chemistry

Antimicrobial Activity : Compounds with hydroxylamine groups have been studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains, potentially serving as lead compounds for antibiotic development .

Anticancer Properties : Some studies have suggested that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that it can induce cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action .

Biochemistry

Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated as a potential inhibitor of nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health and disease management .

Material Sciences

Polymer Chemistry : Due to its reactive hydroxylamine group, this compound can be utilized in the synthesis of functional polymers. These polymers can be engineered for specific applications such as drug delivery systems or biosensors, where controlled release and specificity are paramount .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5055
10030

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

Key Differences :

  • Substituent Variation: The methoxyimino group replaces the hydroxyimino group, reducing hydrogen-bonding capacity.
  • Backbone Modification : A thiazole ring replaces the benzoate ester, altering aromaticity and electronic distribution.
  • Applications: This compound is a key intermediate in cephalosporin synthesis, where the methoxyimino group enhances stability against β-lactamases .

Ethyl 4-(2-aminothiazol-4-yl)benzoate

Key Differences :

  • Functional Group: A thiazol-4-yl group replaces the hydroxyiminoethoxy side chain, introducing sulfur-mediated electronic effects.
  • Reactivity: The absence of an imino group limits its utility in forming Schiff bases, a critical step in antibiotic derivatization.
  • Physicochemical Properties: Higher logP (5.3) due to the hydrophobic thiazole ring, compared to the more polar hydroxyiminoethoxy analogue .

Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate

Key Differences :

  • Steric Effects : The bulky 4-methylphenyl group reduces solubility in aqueous media.
  • Applications : Primarily explored in materials science due to its extended π-system .

Key Observations :

  • Hydrogen Bonding: The hydroxyimino group in the target compound enhances solubility in polar solvents compared to methoxyimino or cyano derivatives.
  • Bioactivity: Hydroxyimino derivatives exhibit superior β-lactamase inhibition compared to methoxyimino analogues due to stronger hydrogen bonding with enzyme active sites .
  • Synthetic Utility: Thiazole-containing analogues (e.g., ethyl 4-(2-aminothiazol-4-yl)benzoate) are favored in antimicrobial screens, while cyano-vinyl derivatives are niche in materials research .

Stereochemical and Electronic Comparisons

  • Z-Configuration: The Z-configuration in the hydroxyimino group stabilizes intramolecular hydrogen bonding between the imino oxygen and amino group, as seen in crystallographic studies of related compounds .

Biological Activity

(Z)-ethyl 4-(2-amino-2-(hydroxyimino)ethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound features an ethyl ester group, an amino group, and a hydroxyimino moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

C13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismInhibition Zone (mm)Activity Level
Staphylococcus aureus20+Highly Active
Pseudomonas aeruginosa10-15Moderately Active
Escherichia coli<10Inactive
Streptococcus spp.15-20Moderately Active

Note: The inhibition zones were measured using the agar diffusion method, where the compound was dissolved in DMSO and applied to agar plates inoculated with the respective bacteria .

The mechanism of action for this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is consistent with findings from related Schiff base compounds that have shown similar modes of action against Gram-positive bacteria .

Case Studies

  • Staphylococcus aureus: In a study evaluating the effectiveness of various compounds, this compound demonstrated significant bactericidal activity with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM against resistant strains .
  • Pseudomonas aeruginosa: The compound showed moderate activity against Pseudomonas aeruginosa, with an MIC of approximately 125 μM, indicating potential for further development in treating infections caused by this pathogen .

Enzymatic Activity

The compound's interaction with enzymes was also assessed, particularly focusing on its effect on urease activity due to its amidic bond structure. Preliminary results suggest that it may inhibit urease, which could have implications in managing conditions associated with urea metabolism .

Q & A

Q. How can researchers validate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 40°C for 24 hours.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid) and quantify stability using peak area ratios .

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